Cas no 1214333-68-2 (2-(Difluoromethoxy)-6-fluorobenzaldehyde)

2-(Difluoromethoxy)-6-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethoxy)-6-fluorobenzaldehyde
- 2-Difluoromethoxy-6-fluoro benzaldehyde
- 2-difluoroMethoxy-6-fluorobenzaldehyde
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- MDL: MFCD14698497
- インチ: InChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
- InChIKey: QILUBEGQUQUXDW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=O)C(=C1)OC(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
2-(Difluoromethoxy)-6-fluorobenzaldehyde セキュリティ情報
- シグナルワード:Danger
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 包装グループ:Ⅲ
- 危険レベル:3
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD231702)
2-(Difluoromethoxy)-6-fluorobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014000155-1g |
6-Difluoromethoxy-2-fluorobenzaldehyde |
1214333-68-2 | 97% | 1g |
$1564.50 | 2023-09-04 | |
Ambeed | A353963-10g |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 97% | 10g |
$692.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1199-1G |
2-(difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 95% | 1g |
¥ 567.00 | 2023-03-31 | |
abcr | AB335041-5 g |
2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; . |
1214333-68-2 | 95% | 5g |
€508.70 | 2023-04-26 | |
abcr | AB335041-1 g |
2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; . |
1214333-68-2 | 95% | 1g |
€203.00 | 2023-04-26 | |
eNovation Chemicals LLC | Y0983189-10g |
2-(Difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 95% | 10g |
$650 | 2024-08-02 | |
Enamine | EN300-2662761-0.5g |
2-(difluoromethoxy)-6-fluorobenzaldehyde |
1214333-68-2 | 95.0% | 0.5g |
$60.0 | 2025-03-20 | |
abcr | AB335041-1g |
2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; . |
1214333-68-2 | 95% | 1g |
€205.40 | 2025-02-21 | |
abcr | AB335041-5g |
2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; . |
1214333-68-2 | 95% | 5g |
€516.10 | 2025-02-21 | |
eNovation Chemicals LLC | D951766-5g |
Benzaldehyde, 2-(difluoromethoxy)-6-fluoro- |
1214333-68-2 | 97% | 5g |
$355 | 2024-06-08 |
2-(Difluoromethoxy)-6-fluorobenzaldehyde 関連文献
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
2-(Difluoromethoxy)-6-fluorobenzaldehydeに関する追加情報
Professional Introduction to 2-(Difluoromethoxy)-6-fluorobenzaldehyde (CAS No. 1214333-68-2)
2-(Difluoromethoxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1214333-68-2, belongs to a class of molecules that exhibit both electrophilic and nucleophilic characteristics, making it a versatile intermediate in synthetic chemistry. The presence of both fluoro and methoxy substituents on the benzene ring imparts distinct electronic and steric effects, which can be exploited in the design of novel bioactive molecules.
The< strong> difluoromethoxy group is particularly noteworthy as it enhances the lipophilicity and metabolic stability of the molecule, while the< strong> fluorobenzaldehyde moiety provides a platform for further functionalization through condensation reactions with various nucleophiles. These attributes have made< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde a valuable building block in the synthesis of pharmacologically active compounds, including potential drug candidates for various therapeutic indications.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The< strong> fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule, leading to stronger interactions with biological targets. This has been particularly evident in the development of kinase inhibitors, where fluorine substitution has been shown to improve potency and selectivity.
The< strong> methoxy group in< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde also plays a crucial role in its reactivity and functionality. It can participate in various chemical transformations, such as nucleophilic aromatic substitution (SNAr), which allows for the introduction of additional substituents at different positions on the benzene ring. This flexibility makes the compound an attractive candidate for generating libraries of diverse compounds for high-throughput screening.
Recent studies have highlighted the utility of< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered challenging drug targets due to their large binding surfaces and lack of well-defined binding pockets. However, fluorinated aromatic compounds have shown promise in disrupting these interactions by occupying specific hydrophobic pockets within the target proteins. For instance, derivatives of< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde have been explored as inhibitors of inflammatory pathways by modulating the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The incorporation of< strong> difluoromethoxy and< strong> fluorobenzaldehyde groups into drug-like molecules has also been associated with improved pharmacokinetic properties, including enhanced solubility and reduced susceptibility to metabolic degradation. These features are critical for achieving optimal drug delivery and therapeutic efficacy. Additionally, the electronic effects induced by these substituents can influence the conformational dynamics of the molecule, thereby affecting its interaction with biological targets.
In conclusion, 2-(Difluoromethoxy)-6-fluorobenzaldehyde (CAS No. 1214333-68-2) represents a promising intermediate in medicinal chemistry with diverse applications in drug discovery and development. Its unique structural features, combined with its reactivity and functionalization potential, make it an indispensable tool for synthetic chemists and pharmacologists seeking to develop novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde are likely to play an increasingly important role in addressing unmet medical needs.
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